molecular formula C₁₁H₁₃BrFN₇O₄S B560056 Epacadostat CAS No. 1204669-58-8

Epacadostat

Cat. No. B560056
M. Wt: 438.23
InChI Key: YPBKTZBXSBLTDK-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Antitumor Properties : Epacadostat exhibits potent and selective inhibition of tumor-associated carbonic anhydrases IX and XII, suggesting its role in antitumor effects (Angeli et al., 2019).

  • Enhancement of Dendritic Cell Immunogenicity : It enhances dendritic cell immunogenicity and the lytic ability of tumor antigen-specific T cells, which may increase the efficacy of immunotherapeutics, including cancer vaccines (Jochems et al., 2016).

  • Metabolism in Humans : Epacadostat's metabolism involves glucuronidation, and gut microbiota plays a significant role in forming its metabolites, contributing to our understanding of its pharmacokinetics (Boer et al., 2016).

  • Combination Therapies in Cancer Treatment : Studies have evaluated epacadostat in combination with atezolizumab for non-small cell lung cancer and with pembrolizumab for triple-negative breast cancer and ovarian cancer. These studies explore its potential in improving outcomes in various cancers (Hellmann et al., 2020; Spira et al., 2017).

  • Clinical Trials for Advanced Solid Tumors : Epacadostat has been investigated in various clinical trials, including a phase 1/2 trial in combination with pembrolizumab for advanced solid tumors. These studies focus on its safety, tolerability, and preliminary antitumor activity (Mitchell et al., 2018).

  • Pharmacokinetic and Pharmacodynamic Modeling : Studies have also focused on understanding the pharmacokinetics and pharmacodynamics of epacadostat in patients with advanced solid malignancies, which is crucial for optimizing dosing and predicting therapeutic responses (Shi et al., 2017).

properties

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKMWOJEPMPVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318248
Record name Epacadostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epacadostat

CAS RN

1204669-58-8, 1204669-37-3
Record name Epacadostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epacadostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epacadostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epacadostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1204669-37-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPACADOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,900
Citations
BJ Van den Eynde, N van Baren… - Annual Review of …, 2020 - annualreviews.org
… , such as epacadostat, have been … epacadostat to the reference pembrolizumab therapy. The result was negative. We briefly review the clinical trials that investigated epacadostat in …
Number of citations: 125 www.annualreviews.org
T Komiya, CH Huang - Frontiers in oncology, 2018 - frontiersin.org
… Several orally available IDO1 inhibitors including Epacadostat … testing the combination of Epacadostat with Pembrolizumab in … development of Epacadostat and other IDO1 inhibitors. …
Number of citations: 161 www.frontiersin.org
TC Gangadhar, O Hamid, DC Smith… - Journal for …, 2015 - jitc.biomedcentral.com
… Epacadostat is a potent, selective oral inhibitor of IDO1. A dose-escalation study of epacadostat … Preliminary data of epacadostat with pembrolizumab in patients with selected advanced …
Number of citations: 82 jitc.biomedcentral.com
C Jochems, M Fantini, RI Fernando, AR Kwilas… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Epacadostat is a novel inhibitor of indoleamine-2, 3-dioxygenase-1 (IDO1) that suppresses systemic tryptophan catabolism and is currently being evaluated in ongoing clinical trials. We …
Number of citations: 107 www.ncbi.nlm.nih.gov
TC Mitchell, O Hamid, DC Smith, TM Bauer… - Journal of Clinical …, 2018 - ncbi.nlm.nih.gov
… Epacadostat is a potent and highly selective IDO1 enzyme inhibitor. The open-label phase I/… with epacadostat and pembrolizumab for up to 24 months followed by optional epacadostat …
Number of citations: 285 www.ncbi.nlm.nih.gov
EW Yue, R Sparks, P Polam, D Modi… - ACS medicinal …, 2017 - ACS Publications
A data-centric medicinal chemistry approach led to the invention of a potent and selective IDO1 inhibitor 4f, INCB24360 (epacadostat). The molecular structure of INCB24360 contains …
Number of citations: 250 pubs.acs.org
GV Long, R Dummer, O Hamid, TF Gajewski… - The Lancet …, 2019 - thelancet.com
… On the basis of these observations, we selected epacadostat 100 mg twice daily for use in this phase 3 study. Patients received epacadostat 100 mg orally twice daily, or placebo, in …
Number of citations: 620 www.thelancet.com
A Daud, MN Saleh, J Hu, JS Bleeker, MJ Riese… - 2018 - ascopubs.org
9511 Background: Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme-induced immunosuppression in the tumor microenvironment supports tumor cell evasion of immune surveillance. …
Number of citations: 44 ascopubs.org
A Naing, JD Powderly, JJ Nemunaitis… - … for immunotherapy of …, 2022 - ncbi.nlm.nih.gov
… a day plus epacadostat 50 mg two times per day, itacitinib 300 mg once a day plus epacadostat 100 mg two times per day, and itacitinib 300 mg once a day plus epacadostat 300 mg …
Number of citations: 6 www.ncbi.nlm.nih.gov
RP Perez, MJ Riese, KD Lewis, MN Saleh, A Daud… - 2017 - ascopubs.org
3003 Background: ECHO-204 is an ongoing, open-label, phase 1/2 (P1/2) study of epacadostat (E; potent and selective oral inhibitor of the immunosuppressive enzyme indoleamine 2,3…
Number of citations: 85 ascopubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.